molecular formula C10H10N2O2 B15211942 3-amino-N-ethylphthalimide CAS No. 20510-93-4

3-amino-N-ethylphthalimide

Cat. No.: B15211942
CAS No.: 20510-93-4
M. Wt: 190.20 g/mol
InChI Key: QGOCMRQPPBKXBG-UHFFFAOYSA-N
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Description

4-amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with an amino group at position 4 and an ethyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent such as toluene or THF, and the use of catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for 4-amino-2-ethylisoindoline-1,3-dione may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of 4-amino-2-ethylisoindoline-1,3-dione .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:

Uniqueness

What sets 4-amino-2-ethylisoindoline-1,3-dione apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at position 2 and the amino group at position 4 provides unique steric and electronic properties that can be exploited in various chemical and biological applications .

Properties

CAS No.

20510-93-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-amino-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C10H10N2O2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2,11H2,1H3

InChI Key

QGOCMRQPPBKXBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

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